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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting Cholecystokinin-8 (CCK-8)
receptor binding and functional assays. The methodologies outlined are essential for the
screening and characterization of novel compounds targeting the cholecystokinin receptors,
CCK1 and CCK2.

Cholecystokinin (CCK) receptors, members of the G-protein coupled receptor (GPCR)
superfamily, are crucial in regulating various physiological processes, including digestion,
satiety, and anxiety.[1][2] The two main subtypes, CCK1 and CCK2, are distinguished by their
ligand selectivity and tissue distribution.[1][2] The CCK1 receptor is found predominantly in the
gastrointestinal tract, while the CCK2 receptor is abundant in the central nervous system.[3]

This document details three primary assay types:

» Radioligand Binding Assays: The gold standard for determining the affinity of a ligand for a
receptor.

e Functional Assays: To measure the cellular response following receptor activation, including
calcium flux and B-arrestin recruitment.

» Non-Radioactive Binding Assays: A safer and more convenient alternative to radioligand-
based methods.
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Signaling Pathways

Activation of CCK receptors initiates downstream signaling cascades. The CCKL1 receptor
primarily couples to Gg/11, leading to the activation of phospholipase C (PLC), which in turn
generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in an
increase in intracellular calcium concentration. The CCK2 receptor also couples to Gg/11,
stimulating the calcium flux pathway, and can additionally recruit B-arrestin, a key regulator of
GPCR signaling and desensitization.
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Figure 1. CCK1 Receptor Signaling Pathway.
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Figure 2. CCK2 Receptor Signaling Pathways.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for measuring the affinity of ligands for their
receptors. These assays can be performed in a competitive format to determine the inhibition
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constant (Ki) of a test compound, or in a saturation format to determine the dissociation
constant (Kd) and receptor density (Bmax).

Experimental Workflow: Radioligand Binding Assay
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Figure 3. Radioligand Binding Assay Workflow.

Protocol: CCK1 Receptor Radioligand Binding Assay

This protocol is designed for a competitive binding assay using [*2°1]-Bolton-Hunter labeled
CCK-8.
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Materials:

Membrane Preparation: From 1321N1 cells stably transfected with the human CCK1
receptor.

Radioligand: [*2°]]-Bolton-Hunter labeled CCK-8.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4.
Non-specific Binding Control: 1 uM unlabeled CCK-8.

Filtration Plates: 96-well plates with glass fiber filters (e.g., GF/C).

Scintillation Counter.

Procedure:

Membrane Preparation: Homogenize cells in lysis buffer, centrifuge to pellet membranes,
and resuspend in assay buffer. Determine protein concentration using a standard method
(e.g., BCA assay).

Assay Setup: In a 96-well plate, add in the following order:

o 50 pL of test compound at various concentrations or buffer (for total binding).

o 50 uL of radioligand ([*2°[]CCK-8) at a final concentration of approximately 5 nM.
o 150 pL of membrane preparation (typically 10-30 pg of protein).

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a
vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCI, pH
7.4).

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the
radioactivity using a scintillation counter.
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o Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding
as a function of the log of the competitor concentration and fit the data using a non-linear
regression model to determine the ICso. Calculate the Ki using the Cheng-Prusoff equation.

Protocol: CCK2 Receptor Radioligand Binding Assay

This protocol describes a saturation binding assay using [2H]JB93182.

Materials:

Membrane Preparation: From rat cerebral cortex or cells expressing the CCK2 receptor.

Radioligand: [*H]JB93182.

Assay Buffer: 50 mM Tris-HCI, 0.089 mM bacitracin, pH 6.96.

Non-specific Binding Control: 1 pM YMO022.

Filtration and Detection Equipment: As for the CCK1 assay.

Procedure:

Membrane Preparation: As described for the CCK1 assay.

o Assay Setup: In a 96-well plate, add various concentrations of [3H]JB93182 (e.g., 0.02-6 nM)
to wells containing either buffer (for total binding) or 1 uM YMO022 (for non-specific binding).
Add the membrane preparation (e.g., 8 mg original wet weight of tissue).

e Incubation: Incubate for 2.5 hours at 21°C.
« Filtration and Detection: As described for the CCK1 assay.

» Data Analysis: Subtract non-specific binding to obtain specific binding. Plot specific binding
against the radioligand concentration and use non-linear regression to determine the Kd and
Bmax.

Quantitative Data: Radioligand Binding Assays
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o Tissuel/Cell ] Reference(s
Receptor Radioligand Kd I Ki Bmax
Source )
Rat .
[12°1]BH-CCK- _ 64 pM (high N
CCK1 pancreatic o Not specified
8 o affinity site)
acini
Human
CCK1 CCK-8 CCK1-CHO 0.6-1 nM (Ki) Not specified
cells
Rat cerebral ~1 nM (pKL N
CCK2 [3H]JB93182 Not specified
cortex 10.34)
Human CCK2 ) -
CCK2 CCK-8 0.3-1 nM (Ki) Not specified
receptor
[Y77Lu]Lu- A431-CCK2R 5.25+1.61 N
CCK2 Not specified
DOTA-MGS5  cells nM

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist,

or allosteric modulator.

Protocol: CCK1 Receptor Calcium Flux Assay

This assay measures the increase in intracellular calcium following CCK1 receptor activation.

Materials:

receptor.

Agonist: CCK Octapeptide.

Calcium Indicator Dye: e.g., Fluo-4 AM or Indo-1.

Cells: HiTSeeker CCKAR Cell Line or other cells stably expressing the human CCK1

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
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e Fluorimetric Plate Reader.
Procedure:
o Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.

e Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in
assay buffer. Incubate for 60-90 minutes at 37°C.

o Compound Addition: Add test compounds (for antagonist screening) and incubate for a
specified time.

e Agonist Stimulation and Detection: Place the plate in the fluorimetric reader and initiate
reading. After establishing a baseline, inject the agonist (CCK-8) and continue to record the
fluorescence signal over time.

o Data Analysis: Calculate the change in fluorescence intensity. For agonist dose-response
curves, plot the peak fluorescence response against the log of the agonist concentration to
determine the ECso. For antagonists, determine the ICso from the inhibition of the agonist
response.

Protocol: CCK2 Receptor B-Arrestin Recruitment Assay

This assay measures the recruitment of 3-arrestin to the activated CCK2 receptor.
Materials:

¢ Cells: CCK2R Nomad Cell Line or other cells co-expressing the CCK2 receptor and a [3-
arrestin fusion protein (e.g., B-arrestin-GFP).

e Agonist: Cholecystokinin (CCK) or Gastrin.

o Detection Reagent: Depending on the assay format (e.g., BRET, HTRF, or fluorescence
imaging).

o Plate Reader or High-Content Imager.

Procedure:
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e Cell Plating: Seed cells into an appropriate assay plate.

o Compound Addition: Add test compounds and incubate.

e Agonist Stimulation: Add the agonist (CCK or gastrin) and incubate for a time determined by

kinetic experiments (e.g., 30 minutes).

o Detection: Add detection reagents according to the manufacturer's protocol and measure the

signal (e.g., BRET ratio, HTRF signal, or fluorescence translocation).

o Data Analysis: For agonists, plot the signal against the log of the concentration to determine

the ECso. For antagonists, determine the ICso from the inhibition of the agonist-induced

signal.

Quantitative Data: Functional Assays

Agonist/Ant . Reference(s
Receptor Assay Type ) Cell Line ECso | ICso
agonist )
) CCK HiTSeeker 4.17 x 1010
CCK1 Calcium Flux ]
Octapeptide CCKAR M
. Porcine chief
CCK1 Calcium Flux CCK-8 6 NM
cells
B-Arrestin
CCK2 _ CCK HEK 293 26.1+3.1nM
Recruitment
B-Arrestin )
CCK2 ] Gastrin HEK 293 10.5+ 3.3 nM
Recruitment
B-Arrestin PD135,158 95.9 + 8.0 nM
CCK2 . . HEK 293
Recruitment (antagonist) (ICs0)

Non-Radioactive Binding Assays

Non-radioactive methods offer significant advantages in terms of safety, cost, and ease of use.

Fluorescence Polarization (FP) is one such technique.
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Protocol: CCK1 Receptor Fluorescence Polarization (FP)
Assay

This assay measures the change in the polarization of fluorescent light when a small
fluorescent ligand binds to the larger receptor protein.

Materials:

Receptor Preparation: Solubilized CCK1 receptor.

Fluorescent Ligand: A fluorescently labeled CCK1 receptor antagonist (e.g., a fluorescent
benzodiazepine derivative).

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Plate Reader with FP capability.

Procedure:

Assay Setup: In a black microplate, add the fluorescent ligand at a fixed concentration.
o Compound Addition: Add test compounds at various concentrations.

» Receptor Addition: Add the solubilized CCK1 receptor to initiate the binding reaction.

¢ Incubation: Incubate at room temperature to reach equilibrium.

o Detection: Measure the fluorescence polarization using a plate reader.

o Data Analysis: The binding of the fluorescent ligand to the receptor results in a high FP
signal. Displacement by a competitor leads to a decrease in the FP signal. Determine the
ICso from the dose-response curve.

Quantitative Data: Non-Radioactive Binding Assay
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Receptor Assay Type Ligand Kd / ICso Reference(s)
Fluorescence L-364,718
CCK1 o _ 16 + 4 nM (ICso)
Polarization (antagonist)
Fluorescence 340 £ 180 nM
CCK1 o CCK
Polarization (ICs0)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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